molecular formula C23H21NO3 B214490 3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214490
M. Wt: 359.4 g/mol
InChI Key: ZPHVJNSEHFZJEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one, also known as JNJ-31020028, is a novel small molecule inhibitor of the protein-protein interaction between the tumor suppressor protein p53 and its negative regulator MDMX. This compound has gained significant interest in the scientific community due to its potential as a therapeutic agent for cancer treatment.

Mechanism of Action

3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one works by inhibiting the protein-protein interaction between p53 and MDMX. This interaction is critical for the negative regulation of p53, which is a tumor suppressor protein that plays a crucial role in preventing the development of cancer. By inhibiting this interaction, 3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one can activate p53 and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has been shown to induce apoptosis in cancer cells that overexpress MDMX. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has been shown to have minimal toxicity in normal cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one is its specificity for the p53-MDMX interaction. This compound has been shown to have minimal off-target effects, making it an attractive candidate for cancer therapy. However, one limitation of 3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one. One potential avenue of research is the development of more potent and soluble analogs of this compound. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one. Finally, the combination of 3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one with other therapeutic agents, such as chemotherapy and radiation therapy, may enhance its efficacy in cancer treatment.

Synthesis Methods

The synthesis of 3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one involves a multistep process starting from commercially available starting materials. The first step involves the synthesis of 2-naphthoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N,N-dimethylformamide dimethylacetal to form the corresponding imine. This imine is then reduced with sodium borohydride to form the desired compound.

Scientific Research Applications

3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to induce apoptosis in cancer cells that overexpress MDMX, which is a negative regulator of p53. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

Product Name

3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

3-hydroxy-3-(2-naphthalen-1-yl-2-oxoethyl)-1-propan-2-ylindol-2-one

InChI

InChI=1S/C23H21NO3/c1-15(2)24-20-13-6-5-12-19(20)23(27,22(24)26)14-21(25)18-11-7-9-16-8-3-4-10-17(16)18/h3-13,15,27H,14H2,1-2H3

InChI Key

ZPHVJNSEHFZJEP-UHFFFAOYSA-N

SMILES

CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC4=CC=CC=C43)O

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC4=CC=CC=C43)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.